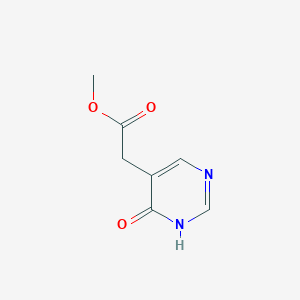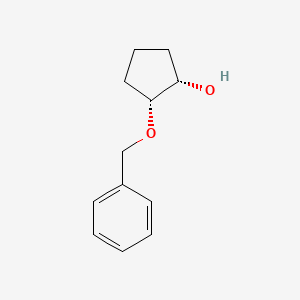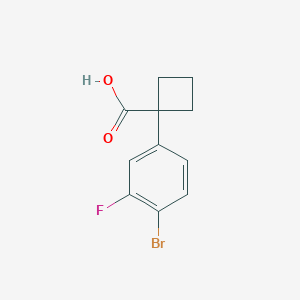
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10BrFO2. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclobutanecarboxylic acid moiety.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzene and cyclobutanecarboxylic acid.
Reaction Conditions: The bromination and fluorination of the phenyl ring are achieved through electrophilic aromatic substitution reactions. The cyclobutanecarboxylic acid moiety is introduced via a Friedel-Crafts acylation reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid can be compared with similar compounds such as:
1-(3-Fluorophenyl)cyclobutanecarboxylic acid: This compound lacks the bromine atom, which can affect its chemical reactivity and biological activity.
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: The position of the fluorine atom is different, leading to variations in its chemical properties and applications.
Propriétés
Formule moléculaire |
C11H10BrFO2 |
|---|---|
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
1-(4-bromo-3-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
Clé InChI |
KRSRXMCBBDJXKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC(=C(C=C2)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
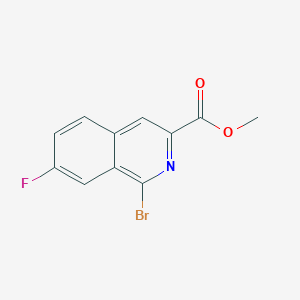
![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)
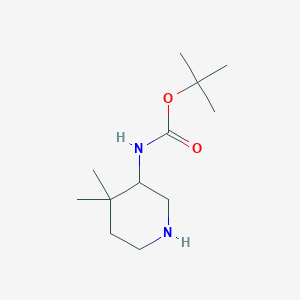

![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)

![3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11721021.png)
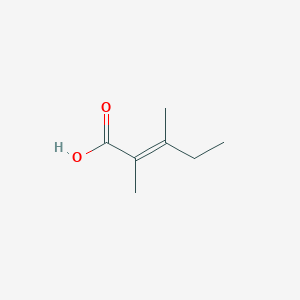
![[4-Nitro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B11721038.png)
